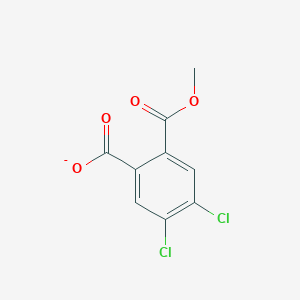
4,5-Dichloro-2-(methoxycarbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(methoxycarbonyl)benzoate is a chemical compound with a molecular formula of C9H6Cl2O4. It is an ester derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 4,5-Dichloro-2-(methoxycarbonyl)benzoate typically involves the esterification of 4,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4,5-Dichloro-2-(methoxycarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4,5-dichloro-2-hydroxybenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol derivative. Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(methoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which 4,5-Dichloro-2-(methoxycarbonyl)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 4,5-Dichloro-2-(methoxycarbonyl)benzoate include:
4,5-Dichloro-2-hydroxybenzoic acid: Differing by the presence of a hydroxyl group instead of a methoxycarbonyl group.
4,5-Dichloro-2-(ethoxycarbonyl)benzoate: Differing by the presence of an ethoxycarbonyl group instead of a methoxycarbonyl group.
4,5-Dichloro-2-(methylcarbamoyl)benzoate: Differing by the presence of a methylcarbamoyl group instead of a methoxycarbonyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
145303-69-1 |
|---|---|
Fórmula molecular |
C9H5Cl2O4- |
Peso molecular |
248.04 g/mol |
Nombre IUPAC |
4,5-dichloro-2-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H6Cl2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13)/p-1 |
Clave InChI |
ZKGKTIKTGHPAFM-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1C(=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
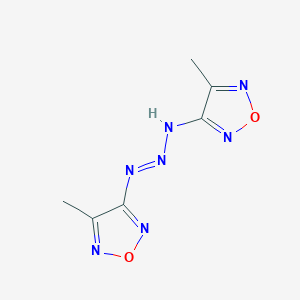

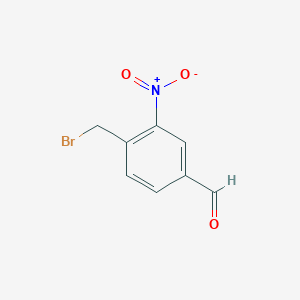
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
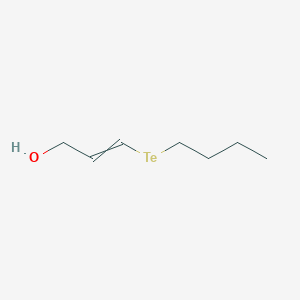
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
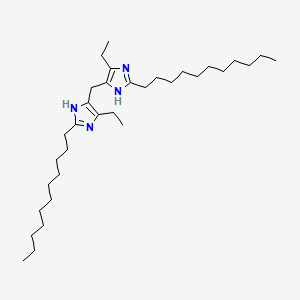
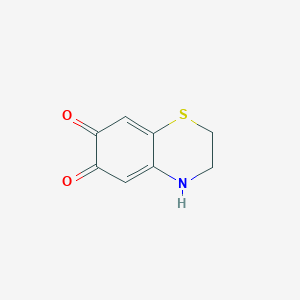
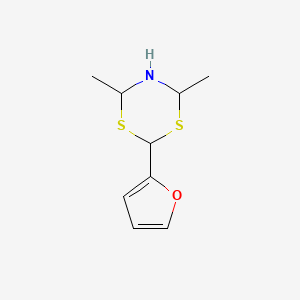
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)

